3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride
Overview
Description
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2.2ClH. It is a derivative of benzene, where the benzene ring is substituted with a trifluoromethyl group and two amino groups at the 1 and 2 positions. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .
Scientific Research Applications
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Safety and Hazards
Preparation Methods
The synthesis of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Trifluoromethyl-nitrobenzene.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino groups can form hydrogen bonds with active site residues, modulating the activity of the target proteins .
Comparison with Similar Compounds
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:
3-Trifluoromethyl-benzene-1,4-diamine: This compound has amino groups at the 1 and 4 positions, leading to different reactivity and applications.
3-Trifluoromethyl-benzene-1,3-diamine: The amino groups are at the 1 and 3 positions, which also affects its chemical behavior and uses.
3-Trifluoromethyl-aniline: This compound has a single amino group, making it less reactive in certain types of reactions.
The unique positioning of the amino groups in this compound makes it particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYJOLALAMWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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